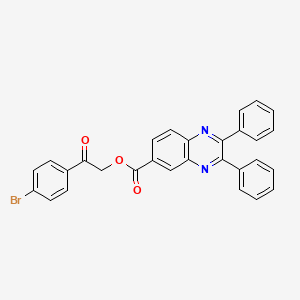
2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, organic semiconductors, dyes, and electroluminescent materials .
Vorbereitungsmethoden
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate typically involves the condensation of an aryl 1,2-diamine with a 1,2-diketone in the presence of catalysts or reagents. Common catalysts include molecular iodine, cerium ammonium nitrate, and sulfamic acid. The reaction is often carried out in refluxing ethanol or acetic acid, or under microwave irradiation in methanol and acetic acid . Industrial production methods may involve scalable reactions using recyclable catalysts such as titanium silicate (TS-1) in methanol at room temperature .
Analyse Chemischer Reaktionen
2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like manganese dioxide (MnO2) or o-iodoxybenzoic acid (IBX).
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: Quinoxaline derivatives, including this compound, exhibit significant biological activities such as antiviral, antibiotic, anti-inflammatory, and anticancer properties
Industry: It is used in the development of organic semiconductors, dyes, and electroluminescent materials
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, quinoxaline derivatives are known to inhibit DNA-topoisomerase-II activity, which is crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
2-(4-Bromophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate can be compared with other quinoxaline derivatives such as:
2,3-Diphenylquinoxaline: Lacks the 4-bromophenyl and 2-oxoethyl groups, resulting in different chemical properties and biological activities.
2,3-Diphenyl-7-sulfonamidoquinoxaline: Contains a sulfonamido group, which enhances its antimicrobial activity.
2,3-Di(thio-4-chlorophenyl)quinoxaline: Exhibits higher inhibition activity against Gram-negative bacteria.
The unique combination of the 4-bromophenyl, 2-oxoethyl, and diphenylquinoxaline groups in this compound contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C29H19BrN2O3 |
|---|---|
Molekulargewicht |
523.4 g/mol |
IUPAC-Name |
[2-(4-bromophenyl)-2-oxoethyl] 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C29H19BrN2O3/c30-23-14-11-19(12-15-23)26(33)18-35-29(34)22-13-16-24-25(17-22)32-28(21-9-5-2-6-10-21)27(31-24)20-7-3-1-4-8-20/h1-17H,18H2 |
InChI-Schlüssel |
OKHHIMZBXQHTMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br)N=C2C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzyl-8-[4-(4-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10880475.png)
methanone](/img/structure/B10880477.png)
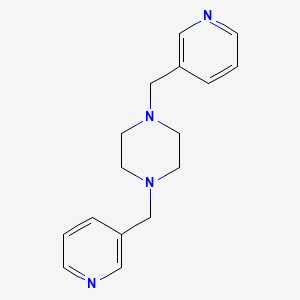
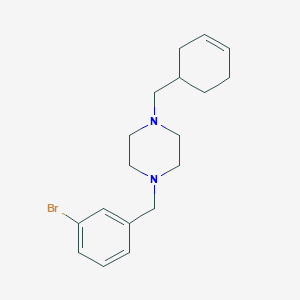
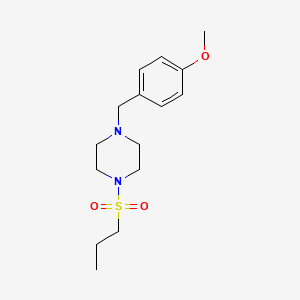
![2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}benzamide](/img/structure/B10880514.png)
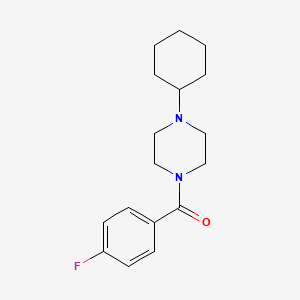
![2-(3-{3-[2-(3,4-diethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B10880524.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B10880529.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B10880537.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B10880542.png)
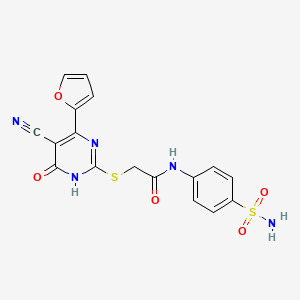
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclooctylpiperazine](/img/structure/B10880557.png)
